Tryprostatin A
Tryprostatin A
Selective MAP-dependent microtubule assembly inhibitor. Disrupts mitotic spindle. Induces cell cycle arrest at G2/M phase. Inhibits BCRP. Shows antimitotic effects.
Tryprostatin A is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at positions 2 and 6 on the indole ring by prenyl and methoxy groups respectively. It has a role as a breast cancer resistance protein inhibitor. It is a dipeptide, a member of indoles, a pyrrolopyrazine, an aromatic ether and an indole alkaloid. It derives from a brevianamide F.
Tryprostatin A is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at positions 2 and 6 on the indole ring by prenyl and methoxy groups respectively. It has a role as a breast cancer resistance protein inhibitor. It is a dipeptide, a member of indoles, a pyrrolopyrazine, an aromatic ether and an indole alkaloid. It derives from a brevianamide F.
Brand Name:
Vulcanchem
CAS No.:
171864-80-5
VCID:
VC21242055
InChI:
InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1
SMILES:
CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C
Molecular Formula:
C22H27N3O3
Molecular Weight:
381.5 g/mol
Tryprostatin A
CAS No.: 171864-80-5
Cat. No.: VC21242055
Molecular Formula: C22H27N3O3
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Selective MAP-dependent microtubule assembly inhibitor. Disrupts mitotic spindle. Induces cell cycle arrest at G2/M phase. Inhibits BCRP. Shows antimitotic effects. Tryprostatin A is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at positions 2 and 6 on the indole ring by prenyl and methoxy groups respectively. It has a role as a breast cancer resistance protein inhibitor. It is a dipeptide, a member of indoles, a pyrrolopyrazine, an aromatic ether and an indole alkaloid. It derives from a brevianamide F. |
|---|---|
| CAS No. | 171864-80-5 |
| Molecular Formula | C22H27N3O3 |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | (3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| Standard InChI | InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 |
| Standard InChI Key | XNRPVPHNDQHWLJ-PMACEKPBSA-N |
| Isomeric SMILES | CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C |
| SMILES | CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C |
| Canonical SMILES | CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C |
| Appearance | Powder |
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